molecular formula C12H12Br2O5 B3286479 Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate CAS No. 827592-88-1

Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate

Cat. No.: B3286479
CAS No.: 827592-88-1
M. Wt: 396.03 g/mol
InChI Key: MWQOJJOSKMEDTO-UHFFFAOYSA-N
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Description

Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate is an ether-containing compound featuring a methyl ester group, two bromine atoms at positions 2 and 3, an ethoxy substituent at position 6, and a formyl group at position 4 on the aromatic ring.

Properties

IUPAC Name

methyl 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Br2O5/c1-3-18-8-4-7(5-15)10(13)11(14)12(8)19-6-9(16)17-2/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQOJJOSKMEDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Br2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate typically involves the bromination of an ethoxy-substituted phenol followed by formylation and esterification reactions. The specific synthetic routes and reaction conditions can vary, but generally, the process includes:

Chemical Reactions Analysis

Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The bromine atoms and formyl group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The compound’s structural analogs differ primarily in ester/amide/nitrile groups, bromination patterns, and substituent types. Key comparisons include:

Compound Name Functional Group Substituents (Position) Molecular Weight Key Features
Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate Methyl ester 2,3-diBr; 6-OEt; 4-CHO ~363.01 (estimated*) High bromination, formyl reactivity
Ethyl 2-(2-bromo-6-formylphenoxy)acetate Ethyl ester 2-Br; 6-CHO Not provided Single Br; ethyl ester enhances lipophilicity
Acetamide derivative Amide 2,3-diBr; 6-OEt; 4-CHO; N-phenethyl 485.17 Improved stability (amide vs. ester)
(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetonitrile Nitrile 2,3-diBr; 6-OEt; 4-CHO 363.015 Nitrile group for nucleophilic reactions

*Calculated based on formula C₁₁H₉Br₂NO₃ ().

Key Observations :

  • Ester vs. Amide : The amide analog () replaces the ester with an amide, enhancing hydrolytic stability, which is critical for pharmaceutical applications.
  • Nitrile Group : The acetonitrile derivative () offers a nitrile functional group, enabling participation in click chemistry or cyanation reactions.
  • Ethyl vs. Methyl Ester : Ethyl esters (e.g., ) may increase lipophilicity compared to methyl esters, affecting membrane permeability in bioactive compounds.
Comparison with Herbicidal Sulfonylurea Esters

lists methyl esters of sulfonylurea herbicides (e.g., triflusulfuron-methyl). While structurally distinct, these share ester functionalities and substituent-dependent bioactivity:

Compound Key Substituents Use
Triflusulfuron-methyl CF₃CH₂O-triazine; methyl ester Herbicide (broadleaf control)
Metsulfuron-methyl CH₃O-triazine; methyl ester Herbicide (cereals)
Target Compound 2,3-diBr; 4-CHO; methyl ester Likely intermediate, not herbicide

Insight: The target compound lacks the sulfonylurea bridge and triazine ring critical for herbicidal activity in analogs. Its bromo-formyl-phenoxy structure suggests roles as a synthetic intermediate rather than a direct agrochemical.

Physico-Chemical and Application Differences
Property This compound Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate Acetamide analog
Molecular Weight ~363.01 242.25 485.17
Functional Groups Ester, Br, CHO Ester, F, OMe Amide, Br, CHO
Likely Solubility Moderate in polar aprotic solvents Higher in lipophilic media (F, OMe) Low (amide hydrophobicity)
Applications Synthesis intermediate Pharmaceutical intermediate (fluorine-enhanced stability) Drug candidate (amide stability)

Biological Activity

Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Bromine Substituents : The presence of bromine atoms at the 2 and 3 positions enhances its reactivity and biological activity.
  • Ethoxy Group : The ethoxy group may contribute to its solubility and interaction with biological membranes.
  • Formyl Group : The formyl group can participate in various chemical reactions, potentially influencing its biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

This compound has been evaluated for its anticancer properties. Studies utilizing cancer cell lines have demonstrated that the compound inhibits cell proliferation and induces apoptosis.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be in the range of 10–50 µM, indicating moderate potency.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with lipid bilayers, causing destabilization and leakage of cellular contents in microbial cells.
  • Inhibition of Cell Proliferation : In cancer cells, it interferes with critical signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway .
  • Induction of Apoptosis : The compound triggers apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • Researchers tested the compound against a panel of bacterial strains using broth microdilution methods.
    • Results indicated significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli.
  • Study on Anticancer Effects :
    • A study assessed the effects on MCF-7 breast cancer cells.
    • The compound was found to reduce cell viability significantly after 48 hours of exposure, with flow cytometry confirming increased apoptosis rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate
Reactant of Route 2
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Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate

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